

Unraveling the Physicochemical Landscape of CAS 162558-37-8: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid

Cat. No.: B558350

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide serves as an in-depth resource on the physicochemical properties of the compound identified by CAS number 162558-37-8. A thorough understanding of a compound's physicochemical characteristics is a cornerstone of modern drug discovery and development. These properties govern a molecule's behavior from initial formulation to its ultimate interaction with biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive summary of the available data, details the experimental methodologies for key characterizations, and visualizes relevant pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

A comprehensive search of available scientific literature and chemical databases for CAS number 162558-37-8 did not yield specific physicochemical data. This suggests that the compound may be proprietary, novel, or not extensively characterized in publicly accessible resources.

In the absence of direct data for CAS 162558-37-8, this guide will outline the standard experimental protocols used to determine key physicochemical parameters. Researchers investigating a novel compound with this identifier would employ these or similar methods to generate the necessary data for a comprehensive profile.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the fundamental physicochemical properties of a pharmaceutical compound.

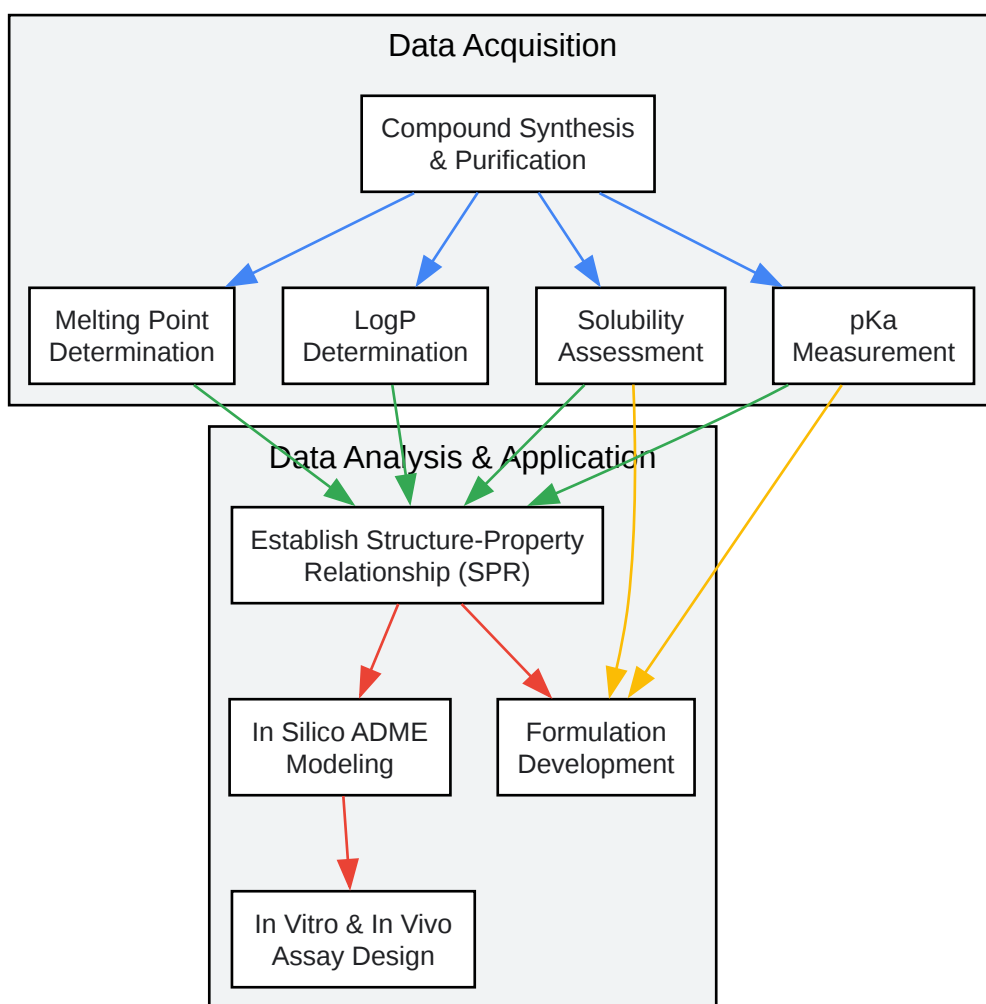
Table 1: Key Physicochemical Parameters and Standard Methodologies

Parameter	Experimental Protocol
Melting Point	Capillary Melting Point Method: A small, powdered sample of the compound is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is recorded. This provides an indication of purity.
Boiling Point	Distillation Method: For liquid compounds, the boiling point is determined by heating the liquid in a distillation apparatus and recording the temperature at which the vapor pressure equals the atmospheric pressure. For high-boiling point compounds, vacuum distillation is employed.
Solubility	Equilibrium Shake-Flask Method: An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy. This is repeated for various physiologically relevant buffers.
pKa (Acid Dissociation Constant)	Potentiometric Titration: The compound is dissolved in water or a co-solvent and titrated with a standard acid or base. The pH of the solution is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.
LogP (Octanol-Water Partition Coefficient)	Shake-Flask Method: The compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is established. The concentration of the compound in both the octanol and aqueous phases is measured. LogP is calculated as the logarithm

of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Profiling

The process of characterizing a new chemical entity (NCE) follows a logical progression. The following diagram illustrates a typical workflow for obtaining and utilizing physicochemical data in early-stage drug discovery.



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Physicochemical Profiling Workflow

Conclusion

While specific physicochemical data for CAS number 162558-37-8 is not readily available in the public domain, this guide provides the necessary framework for its determination and application. The experimental protocols outlined are standard in the pharmaceutical industry and provide the foundation for building a comprehensive understanding of any new chemical entity. The logical workflow presented highlights the critical role of physicochemical data in guiding modern drug discovery efforts, from initial compound design to preclinical development. Researchers and drug development professionals are encouraged to utilize these methodologies to generate the crucial data needed to advance their scientific and therapeutic goals.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

